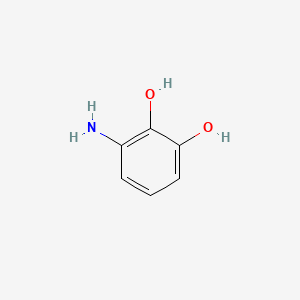

3-Aminobenzene-1,2-diol

Cat. No. B1330042

Key on ui cas rn:

117001-65-7

M. Wt: 125.13 g/mol

InChI Key: MGBKJKDRMRAZKC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07628992B1

Procedure details

Chromaffin cells were prepared from bovine adrenal glands by protease perfusion using the method described by Livett in Physiol. Rev. 64:1103 (1984). The cells were plated at 1×106 cells/well in 24-well plates in Dulbecco's modified Eagle's medium supplemented with 10% fetal calf serum, 8 μM fluorodoxyurine, 50 μg/ml gentamicin, 10 μM cytosine arabinofuranoside, 2.5 μg/ml fungizone, 25 international units/ml penicillin, 25 μg/ml streptomycin and 2 mM glutamine. Experiments were performed 3-8 days after plating. Ca2+-evoked catecholamine release was measured fluorometrically.

Name

gentamicin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

cytosine arabinofuranoside

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

fungizone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

streptomycin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

C[C@@H](NC)[C@H]1O[C@H](O[C@H:10]2[C@H:15]([OH:16])[C@@H:14]([O:17][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:13]([NH2:29])[CH2:12][C@@H:11]2N)[C@H](N)CC1.OC1O[C@H](CO)[C@@H](O)[C@@H]1O.N1C=CC(N)=NC1=O.C[C@@H]1[C@@H](O)[C@@H](C)[C@H](C)OC(=O)C[C@H](O)C[C@H](O)CC[C@@H](O)[C@H](O)C[C@H](O)C[C@@]2(O)O[C@H]([C@H](C(O)=O)[C@@H](O)C2)C[C@@H](O[C@@H]2O[C@H](C)[C@@H](O)[C@H](N)[C@@H]2O)C=CC=CC=CC=CC=CC=CC=C1.CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](NC(N)=N)[C@@H](O)[C@@H]2NC(N)=N)[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O.N[C@H](C(O)=O)CCC(=O)N>>[C:15]1([CH:10]=[CH:11][CH:12]=[C:13]([NH2:29])[C:14]=1[OH:17])[OH:16] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

gentamicin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC

|

Step Two

|

Name

|

cytosine arabinofuranoside

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1[C@@H](O)[C@H](O)[C@H](O1)CO.N1C(=O)N=C(N)C=C1

|

Step Three

|

Name

|

fungizone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+]

|

Step Five

|

Name

|

streptomycin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCC(N)=O)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Chromaffin cells were prepared from bovine adrenal glands by protease perfusion

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |